molecular formula C21H27BN2O4 B2482639 1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 2246852-97-9

1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No. B2482639
CAS RN: 2246852-97-9
M. Wt: 382.27
InChI Key: PFZSJYZWRLAZAY-UHFFFAOYSA-N
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Description

The compound “1-Benzyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea” is a complex organic molecule. It contains a benzyl group, a methoxy group, a phenyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea linkage, the introduction of the methoxy group, and the coupling of the phenyl and dioxaborolane groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetramethyl-1,3,2-dioxaborolan-2-yl group, in particular, would introduce a significant amount of steric bulk .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the urea linkage, the methoxy group, and the dioxaborolan-2-yl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dioxaborolan-2-yl group could potentially make the compound more lipophilic, which could influence its solubility and stability .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were to be used as a drug, future research could focus on optimizing its pharmacological properties and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

1-benzyl-3-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27BN2O4/c1-20(2)21(3,4)28-22(27-20)16-11-12-17(18(13-16)26-5)24-19(25)23-14-15-9-7-6-8-10-15/h6-13H,14H2,1-5H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZSJYZWRLAZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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